![molecular formula C12H14N2OS B2507855 4-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole CAS No. 852046-48-1](/img/structure/B2507855.png)
4-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole
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Overview
Description
Pyrrolidine is a five-membered nitrogen heterocycle . It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Benzo[d]thiazole is another important heterocyclic compound that exhibits a wide range of biological activities .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various synthetic pathways, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The benzo[d]thiazole ring has three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation .Chemical Reactions Analysis
The reactivity of pyrrolidine and benzo[d]thiazole derivatives can be influenced by various factors, including the substituents on the rings .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine and benzo[d]thiazole derivatives can be influenced by factors such as the substituents on the rings and the stereochemistry of the molecule .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring serves as a versatile scaffold for designing biologically active compounds. Researchers have explored derivatives of 4-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole to develop potential drug candidates. Key aspects include:
- Binding Mode : Different stereoisomers and spatial orientations of substituents impact binding to enantioselective proteins .
Anti-Inflammatory and Analgesic Agents
Compound (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide has demonstrated anti-inflammatory and analgesic activities. Its ulcerogenic index compares favorably with indomethacin and celecoxib .
Antitubercular Activity
(E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives, including those derived from pyrrolidine and indole, were investigated for in vitro antitubercular activity. Further studies are warranted to explore their potential .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methoxy-2-pyrrolidin-1-yl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-15-9-5-4-6-10-11(9)13-12(16-10)14-7-2-3-8-14/h4-6H,2-3,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCZPMNPKUUKFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole |
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